molecular formula C17H21NO3 B12130227 (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one

(2E)-3-(1,3-benzodioxol-5-yl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B12130227
M. Wt: 287.35 g/mol
InChI Key: ADJWCEUZWLVOAZ-VQHVLOKHSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one is an organic compound that features a benzodioxole ring and a piperidine ring connected by a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized from 2-ethylpyridine through hydrogenation.

    Formation of the Propenone Linker: The propenone linker is formed through a Claisen-Schmidt condensation reaction between the benzodioxole aldehyde and the piperidine ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Claisen-Schmidt condensation and employing catalytic hydrogenation for the piperidine ring synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenone linker.

    Reduction: Reduction reactions can target the carbonyl group in the propenone linker.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically yields alcohols.

    Substitution: Substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can modulate their activity through binding interactions. The pathways involved can vary depending on the specific application, such as inhibiting a particular enzyme in a therapeutic context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Lacks the ethyl group on the piperidine ring.

    (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one: Contains a methyl group instead of an ethyl group on the piperidine ring.

Uniqueness

The presence of the ethyl group on the piperidine ring in (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one can influence its chemical reactivity and biological activity, making it unique compared to its analogs.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C17H21NO3/c1-2-14-5-3-4-10-18(14)17(19)9-7-13-6-8-15-16(11-13)21-12-20-15/h6-9,11,14H,2-5,10,12H2,1H3/b9-7+

InChI Key

ADJWCEUZWLVOAZ-VQHVLOKHSA-N

Isomeric SMILES

CCC1CCCCN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CCC1CCCCN1C(=O)C=CC2=CC3=C(C=C2)OCO3

solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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